molecular formula C7H8N2O2 B060347 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 170312-24-0

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one

Cat. No. B060347
M. Wt: 152.15 g/mol
InChI Key: UGDRQUXYRWHGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one, also known as ABT-639, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of isoxazolo-pyridine derivatives and has been found to exhibit potent antagonistic activity towards the T-type calcium channels.

Mechanism Of Action

The mechanism of action of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one involves the blockade of T-type calcium channels. These channels are involved in the initiation and propagation of action potentials in neurons. By blocking these channels, 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one reduces the excitability of neurons, leading to a decrease in the release of neurotransmitters and subsequent reduction in pain or seizure activity.

Biochemical And Physiological Effects

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one has been found to have significant effects on various biochemical and physiological processes. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain and seizure activity. 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one has also been found to reduce the activity of voltage-gated sodium channels, which are involved in the initiation of action potentials. This reduction in sodium channel activity further contributes to the reduction in neuronal excitability.

Advantages And Limitations For Lab Experiments

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one has several advantages for lab experiments. It has high selectivity towards T-type calcium channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one is its relatively short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the study of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one. One potential direction is the investigation of its effects on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of more potent and selective T-type calcium channel blockers based on the structure of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one. Additionally, the development of new synthetic routes for 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one may lead to improved yields and reduced costs, making it more accessible for research and potential therapeutic applications.
Conclusion
In conclusion, 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one is a promising compound with significant potential for the treatment of various neurological disorders. Its potent antagonistic activity towards T-type calcium channels makes it a useful tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one and to develop more potent and selective T-type calcium channel blockers.

Synthesis Methods

The synthesis of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one involves a multi-step process starting from commercially available starting materials. The first step involves the condensation of 4,5-dihydroisoxazole with 3-methylpyridine-2-carboxylic acid to form the corresponding ester. This ester is then hydrolyzed to give the carboxylic acid, which is further converted into the amide by reacting with the appropriate amine. Finally, the amide is cyclized to form the desired product, 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one.

Scientific Research Applications

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antagonistic activity towards the T-type calcium channels, which are involved in the regulation of neuronal excitability. This makes 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one a potential candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine.

properties

CAS RN

170312-24-0

Product Name

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-b]pyridin-6-one

InChI

InChI=1S/C7H8N2O2/c1-4-5-2-3-6(10)8-7(5)11-9-4/h2-3H2,1H3,(H,8,10)

InChI Key

UGDRQUXYRWHGND-UHFFFAOYSA-N

Isomeric SMILES

CC1=C2CCC(=O)N=C2ON1

SMILES

CC1=NOC2=C1CCC(=O)N2

Canonical SMILES

CC1=C2CCC(=O)N=C2ON1

synonyms

Isoxazolo[5,4-b]pyridin-6(5H)-one, 4,7-dihydro-3-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.